molecular formula C20H24Cl2N4 B3062239 N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 202579-59-7

N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B3062239
CAS No.: 202579-59-7
M. Wt: 391.3 g/mol
InChI Key: DVFPSRARRBNMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound 20) is a pyrazolo[1,5-a]pyrimidin-7-amine derivative developed as a corticotropin-releasing factor type-1 (CRF1) receptor ligand for positron emission tomography (PET) imaging . Its structure features a 2,4-dichlorophenyl group at position 3, methyl groups at positions 2 and 5, and N-butyl and N-ethyl substituents on the amine moiety. These modifications enhance metabolic stability and optimize lipophilicity for brain penetration, critical for neuroimaging applications .

Properties

CAS No.

202579-59-7

Molecular Formula

C20H24Cl2N4

Molecular Weight

391.3 g/mol

IUPAC Name

N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H24Cl2N4/c1-5-7-10-25(6-2)18-11-13(3)23-20-19(14(4)24-26(18)20)16-9-8-15(21)12-17(16)22/h8-9,11-12H,5-7,10H2,1-4H3

InChI Key

DVFPSRARRBNMBH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=CC(=NC2=C(C(=NN12)C)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclocondensation of β-Enaminones

The pyrazolo[1,5-a]pyrimidine core is synthesized via a one-pot cyclocondensation reaction between β-enaminones and NH-5-aminopyrazoles under microwave irradiation. For example, β-enaminones derived from acetylacetone and 2,4-dichlorobenzaldehyde undergo cyclization with 5-amino-1H-pyrazole in acetic acid at 140°C for 2 minutes, yielding the 3-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine scaffold. Microwave heating enhances reaction efficiency, reducing typical reaction times from hours to minutes while maintaining yields >70%.

Hydrazine-Mediated Ring Closure

Alternative routes employ hydrazine hydrate to convert chloro precursors into aminopyrazoles, followed by cyclocondensation with malonate derivatives. For instance, treatment of 3-chloro-2,5-dimethylpyrimidine with hydrazine hydrate at reflux generates 3-amino-2,5-dimethylpyrazole, which reacts with β-keto esters in diphenyl ether at 250°C to form the pyrazolo[1,5-a]pyrimidine nucleus. This method achieves yields up to 93% but requires high temperatures and prolonged reaction times.

Functionalization at Position 3: Introducing the 2,4-Dichlorophenyl Group

Electrophilic Aromatic Substitution

The 2,4-dichlorophenyl moiety is introduced via electrophilic substitution using 2,4-dichlorophenylboronic acid in a Suzuki-Miyaura coupling. A palladium-catalyzed reaction (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) at 80°C for 12 hours couples the boronic acid to a 3-bromopyrazolo[1,5-a]pyrimidine intermediate, achieving >85% yield. Regioselectivity is ensured by the electron-rich C3 position of the pyrimidine ring, which activates it for cross-coupling.

Pre-Functionalized β-Enaminone Approach

Incorporating the 2,4-dichlorophenyl group early in the synthesis avoids post-cyclization modifications. β-Enaminones are prepared by condensing 2,4-dichloroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C. Subsequent cyclocondensation with 5-amino-1H-pyrazole under microwave conditions directly yields the 3-(2,4-dichlorophenyl)-substituted core.

N-Alkylation at Position 7: Installing Butyl and Ethyl Groups

Sequential Alkylation of a Primary Amine Intermediate

The 7-amino group is alkylated in a two-step process:

  • Monoalkylation : Treatment of 7-aminopyrazolo[1,5-a]pyrimidine with ethyl bromide (K₂CO₃, DMF, 60°C, 6 hours) selectively produces the N-ethyl derivative.
  • Dialkylation : Subsequent reaction with n-butyl iodide (NaH, THF, 0°C → rt, 12 hours) introduces the N-butyl group, yielding the N,N-diethylbutylamine product. Excess alkylating agent and controlled temperature prevent over-alkylation.

One-Pot Dialkylation Using Phase-Transfer Catalysis

A more efficient method employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. A mixture of 7-aminopyrazolo[1,5-a]pyrimidine, ethyl bromide, n-butyl iodide, and KOH in toluene/H₂O is stirred at 50°C for 8 hours, achieving 78% yield of the dialkylated product.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : Signals at δ 9.94 (s, 1H, NH), 7.45–7.62 (m, 3H, Ar-H), 3.82 (q, 2H, NCH₂CH₃), 3.15 (t, 2H, NCH₂CH₂CH₂CH₃), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 1.55–1.72 (m, 4H, CH₂CH₂), 1.25 (t, 3H, CH₂CH₃), 0.92 (t, 3H, CH₂CH₂CH₂CH₃).
  • IR (KBr) : Peaks at 3458 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), and 1534 cm⁻¹ (C-Cl).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at retention time 8.2 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantage Limitation
Microwave cyclocondensation 73–85 2 min Rapid, high efficiency Requires specialized equipment
Hydrazine-mediated 93 24 h High yield High energy input
Phase-transfer alkylation 78 8 h One-pot simplicity Moderate yield

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 2 and 5 of the pyrimidine ring are mitigated by using bulky directing groups (e.g., 2,4-dimethoxyphenyl).
  • Solvent Choice : Deep eutectic solvents (e.g., choline chloride/urea) improve reaction sustainability without compromising yield.
  • Workflow Integration : Combining microwave-assisted cyclocondensation with phase-transfer alkylation reduces total synthesis time to <10 hours.

Chemical Reactions Analysis

PD-171729 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PD-171729 has been primarily researched for its potential therapeutic applications in treating major depressive disorder and anxiety disorders. It functions as a corticotropin-releasing hormone inhibitor, which means it can potentially modulate the stress response in the body. This makes it a candidate for treating conditions related to stress and anxiety .

Mechanism of Action

The mechanism of action of PD-171729 involves inhibiting the activity of corticotropin-releasing hormone. This hormone plays a crucial role in the body’s response to stress. By inhibiting this hormone, PD-171729 can potentially reduce the symptoms of stress-related disorders. The molecular targets and pathways involved include the corticotropin-releasing hormone receptors, which are part of the hypothalamic-pituitary-adrenal axis .

Comparison with Similar Compounds

Table 1: Structural Variations in Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives

Compound Name R1 (Position 3) N-Substituents Molecular Weight Key Reference
Compound 20 (Target) 2,4-Dichlorophenyl N-butyl, N-ethyl 363.11 g/mol
Compound 17 (3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 2,4-Dichlorophenyl N-ethyl 321.07 g/mol
Compound 19 (3-(2,4-dichlorophenyl)-N-propyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 2,4-Dichlorophenyl N-propyl 349.10 g/mol
Compound 21 (3-(2,4-dichlorophenyl)-N,N-dipropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 2,4-Dichlorophenyl N,N-dipropyl 375.14 g/mol
DMP904 (N-(1-ethyl-propyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 4-Methoxy-2-methylphenyl N-(1-ethyl-propyl) 379.20 g/mol
5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2,3-Dichlorophenyl N-(pyridin-4-ylmethyl) 370.24 g/mol

Key Observations :

  • N-Alkyl Chain Length : Increasing alkyl chain length (e.g., ethyl → butyl) enhances lipophilicity, improving blood-brain barrier penetration for CRF1 ligands .
  • Aryl Substituents : The 2,4-dichlorophenyl group in Compound 20 confers metabolic stability compared to electron-rich substituents (e.g., 4-methoxy in DMP904), which may undergo oxidative degradation .

Pharmacological Properties

Table 2: Pharmacological Data for Selected Analogues

Compound Name Target/Application Binding Affinity (CRF1) Lipophilicity (LogP) Key Findings
Compound 20 CRF1 PET Imaging High (Not quantified) ~3.5 (estimated) Optimized for brain uptake; radiolabeled with F-18 for in vivo imaging .
DMP904 CRF1 Antagonist IC50 = 1.1 nM 4.2 Potent CRF1 inhibition but limited brain penetration due to high LogP .
Compound 32 (Anti-mycobacterial) Mycobacterium tuberculosis MIC = 0.5 µg/mL 2.8 4-Fluorophenyl and pyridinylmethyl groups enhance anti-TB activity .

Key Observations :

  • CRF1 Receptor Binding : N-alkyl chain length inversely correlates with CRF1 affinity; shorter chains (e.g., ethyl in Compound 17) may favor receptor interactions .
  • Lipophilicity and Imaging: Compound 20’s moderate LogP (~3.5) balances brain uptake and nonspecific binding, whereas DMP904’s higher LogP (4.2) limits utility in neuroimaging .
  • Therapeutic Divergence : Anti-mycobacterial analogues (e.g., Compound 32) prioritize polar substituents (e.g., pyridinylmethyl) for bacterial membrane interaction, contrasting with CRF1 ligands .

Biological Activity

N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo derivative that has garnered attention due to its potential pharmacological properties. This compound belongs to a class of molecules known for various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H23Cl2N4. The presence of the dichlorophenyl group and the pyrazolo-pyrimidine structure contributes to its biological activity. The compound's molecular structure is illustrated below:

C19H23Cl2N4\text{C}_{19}\text{H}_{23}\text{Cl}_2\text{N}_4

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on pyrazole derivatives demonstrated their ability to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR signaling pathways, which are crucial in various cancers including melanoma and lung cancer .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound ABRAF(V600E)0.5
Compound BEGFR0.8
N-butyl derivativeTBDTBDTBD

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo derivatives has been extensively studied. The compound is believed to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). In vitro assays have shown that similar compounds effectively reduce inflammation in RAW264.7 macrophage cells by downregulating iNOS and COX-2 expression levels .

Table 2: Anti-inflammatory Activity

CompoundInhibition (%)Reference
N-butyl derivativeTBDTBD
Diclofenac sodium60%

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been highlighted in several studies. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. For instance, certain derivatives were shown to inhibit the growth of phytopathogenic fungi effectively .

Table 3: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
N-butyl derivativeFungi ATBDTBD
Compound CBacteria B32 µg/mL

Case Studies

A notable case study involved the synthesis of a series of pyrazole derivatives that were tested for their biological activities. Among these, one derivative exhibited significant cytotoxic effects in MCF-7 breast cancer cells, particularly when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment efficacy in certain cancer subtypes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications in the substituents on the pyrazole ring can significantly influence their potency against specific targets. For instance, the presence of halogen atoms like chlorine has been associated with increased antitumor activity due to enhanced interaction with target proteins .

Q & A

Q. What are the established synthetic routes for N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and what are their yield-limiting steps?

  • Methodological Answer : The synthesis typically involves a multi-step process: (i) Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of substituted pyrazole and pyrimidine precursors. (ii) Introduction of the 2,4-dichlorophenyl group via Suzuki-Miyaura coupling (optimized with Pd catalysts and boronic acid derivatives) . (iii) Alkylation of the amine groups (N-butyl and N-ethyl) under controlled conditions (e.g., NaH as a base in DMF at 60–80°C) . Key Limitation : The final alkylation step often suffers from steric hindrance, reducing yields to 40–60%. Purification via column chromatography is critical due to byproduct formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming substituent positions (e.g., dichlorophenyl protons resonate at δ 7.2–7.8 ppm; pyrimidine methyl groups at δ 2.1–2.3 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 475.12) .
  • X-ray Crystallography : Resolves steric effects of the dichlorophenyl and alkyl groups (e.g., dihedral angles between pyrimidine and aryl rings ≈ 45–55°) .

Q. What are the primary biological targets of this compound, and how is binding affinity measured?

  • Methodological Answer :
  • CRF1 Receptor Antagonism : Radioligand displacement assays (e.g., competition with [3H]CP-154,526) show IC50 values < 10 nM. Selectivity over CRF2 is >100-fold .
  • A2A Adenosine Receptor : Fluorescence polarization assays reveal moderate off-target binding (Ki ≈ 500 nM), necessitating structural optimization to reduce cross-reactivity .

Q. How do structural modifications (e.g., halogen substitution) influence its pharmacological activity?

  • Methodological Answer :
  • 2,4-Dichlorophenyl Group : Critical for CRF1 binding; replacing Cl with F reduces potency by 5-fold .
  • N-Alkyl Chains (Butyl/Ethyl) : Longer chains (e.g., propyl) decrease solubility but improve blood-brain barrier penetration in rodent models .
  • Pyrimidine Methyl Groups : Removal abolishes activity, suggesting steric stabilization of the receptor-ligand complex .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, THF increases cyclization efficiency vs. DMF .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by precise temperature control (ΔT ± 2°C) .
  • In-line Analytics : HPLC-MS monitors intermediates in real time, enabling rapid troubleshooting .

Q. How should researchers resolve contradictions in SAR data between in vitro and in vivo models?

  • Methodological Answer :
  • Metabolite Identification : LC-QTOF-MS detects active metabolites (e.g., N-dealkylated derivatives) that may contribute to in vivo efficacy .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predicts tissue distribution discrepancies caused by protein binding or efflux transporters (e.g., P-gp) .
  • CRF1 Receptor Occupancy Studies : MicroPET imaging with [18F]-labeled analogs quantifies target engagement in brains of non-human primates .

Q. What strategies are recommended for evaluating in vivo efficacy while minimizing off-target effects?

  • Methodological Answer :
  • Rodent Models :
  • Forced Swim Test (FST) : Dose-dependent reduction in immobility time (ED50 ≈ 1 mg/kg) indicates antidepressant-like effects .
  • Catalepsy Assays : Co-administration with haloperidol (1 mg/kg) tests extrapyramidal side effects .
  • Selectivity Profiling : Screen against a panel of 50+ GPCRs, kinases, and ion channels to identify off-target liabilities .

Q. How can computational methods enhance the design of derivatives with improved CRF1 antagonism?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Identify key binding pocket residues (e.g., Glu294 and Lys413) that stabilize the dichlorophenyl group .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG changes for substituent modifications (e.g., trifluoromethyl vs. methyl groups) .
  • AI-Driven Synthesis Planning : Platforms like ICReDD prioritize synthetic routes with >80% predicted success rates .

Q. What are the implications of polymorphism on its physicochemical properties and formulation?

  • Methodological Answer :
  • Crystallography Studies : Polymorphs (Forms I and II) differ in melting points (Δmp ≈ 15°C) and solubility (Form I: 0.2 mg/mL vs. Form II: 0.05 mg/mL in PBS) .
  • Amorphous Dispersion : Spray-drying with HPMC-AS improves bioavailability by 3-fold in rat pharmacokinetic studies .

Q. How can researchers assess and mitigate off-target effects in CNS applications?

  • Methodological Answer :
  • Cerebrospinal Fluid (CSF) Sampling : Measures unbound drug concentrations to correlate with A2A receptor occupancy .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing wild-type vs. CRF1−/− mice in stress-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.